molecular formula C20H22N4O2S2 B11767607 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11767607
M. Wt: 414.5 g/mol
InChI Key: FIHPRMZRMSBUPC-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-yl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,3-Dimethylphenyl)-5-(4-(morpholin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(2,3-Dimethylphenyl)-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-(2,3-dimethylphenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O2S2/c1-14-6-5-7-18(15(14)2)24-19(21-22-20(24)27)16-8-10-17(11-9-16)28(25,26)23-12-3-4-13-23/h5-11H,3-4,12-13H2,1-2H3,(H,22,27)

InChI Key

FIHPRMZRMSBUPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C

Origin of Product

United States

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